REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[C:8](C(O)=O)[S:7][C:6]=2[CH:13]=1.Cl>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[CH:13]=1
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.04 kg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(SC(=C2)C(=O)O)C1
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
Copper
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
195 °C
|
Type
|
CUSTOM
|
Details
|
while stirring the resulting mass for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice (2.5 Kg)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with hexane (4×3 L)
|
Type
|
WASH
|
Details
|
washed with dilute HCl (1×2 L), aqueous bicarbonate (1×5 L), and brine solution (1×5 L)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(SC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 kg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |